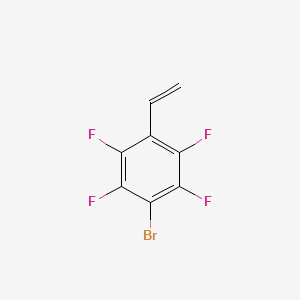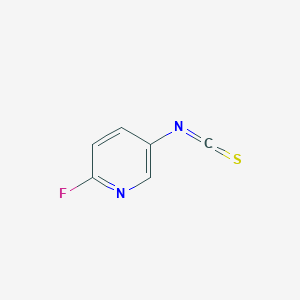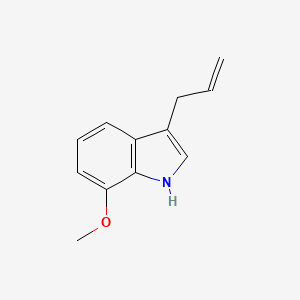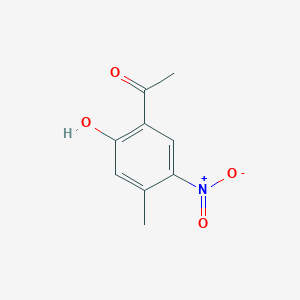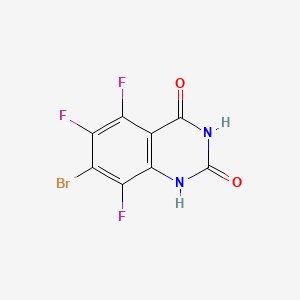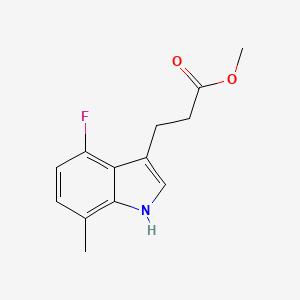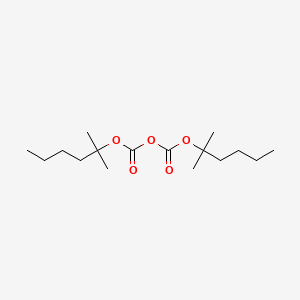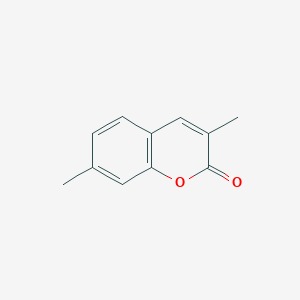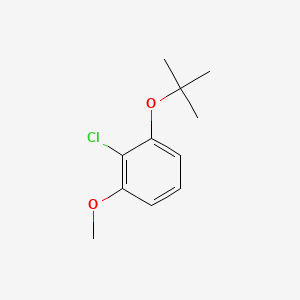
3-(tert-Butoxy)-2-chloroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butoxy)-2-chloroanisole is an organic compound characterized by the presence of a tert-butoxy group, a chlorine atom, and a methoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloroanisole with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of 3-(tert-Butoxy)-2-chloroanisole may involve continuous flow processes using microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butoxy)-2-chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reducing methoxy groups to hydroxyl groups.
Major Products Formed
Applications De Recherche Scientifique
3-(tert-Butoxy)-2-chloroanisole finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(tert-Butoxy)-2-chloroanisole involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in steric interactions, while the chlorine atom and methoxy group can engage in electronic interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with other chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in various organic reactions.
Potassium tert-butoxide: Similar to sodium tert-butoxide but with different solubility and reactivity properties.
tert-Butyl esters: Compounds with tert-butoxy groups attached to carboxylic acids, used as protecting groups in organic synthesis.
Uniqueness
The presence of both a tert-butoxy group and a chlorine atom on the anisole ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Formule moléculaire |
C11H15ClO2 |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
2-chloro-1-methoxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,3)14-9-7-5-6-8(13-4)10(9)12/h5-7H,1-4H3 |
Clé InChI |
ALQVPZJSOSXBKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




